BenchChemオンラインストアへようこそ!

PTX-013 HCl

Calixarene cytotoxicity IC50 comparison Anti-tumor small molecules

PTX-013 HCl is a synthetic polycationic calixarene derivative supplied as a tetrahydrochloride salt (molecular formula C₄₄H₆₄Cl₄N₄O₄, MW 854.82 g/mol) to enhance aqueous solubility for in vitro and in vivo research applications. It belongs to the calixarene class of anti-tumor agents originally designed as non-peptidic topomimetics of the amphipathic, angiostatic peptide Anginex.

Molecular Formula C44H64Cl4N4O4
Molecular Weight 854.82
Cat. No. B1574407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTX-013 HCl
SynonymsPTX013;  PTX-013;  PTX 013;  PTX-013 tetrahydrochloride;  PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride
Molecular FormulaC44H64Cl4N4O4
Molecular Weight854.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

PTX-013 HCl for Preclinical Oncology Research: Compound Identity and Core Characteristics


PTX-013 HCl is a synthetic polycationic calix[4]arene derivative supplied as a tetrahydrochloride salt (molecular formula C₄₄H₆₄Cl₄N₄O₄, MW 854.82 g/mol) to enhance aqueous solubility for in vitro and in vivo research applications . It belongs to the calixarene class of anti-tumor agents originally designed as non-peptidic topomimetics of the amphipathic, angiostatic peptide Anginex [1]. The compound is structurally derived from the parent molecules PTX008 and PTX009 through chemical modification of the hydrophobic and hydrophilic calixarene faces [1]. PTX-013 HCl exhibits dual mechanistic characteristics: it functions as a potent cytotoxic agent against tumor and drug-resistant cancer cell lines, and independently acts as an allosteric inhibitor of galectin-1 and galectin-3 binding to their canonical carbohydrate ligands [1][2].

Why PTX-013 HCl Cannot Be Replaced by PTX008, PTX009, or PTX015 in Calixarene-Based Oncology Studies


Within the calix[4]arene series, minor structural modifications produce large functional divergences that preclude interchangeable use. PTX013 achieves single-digit sub-micromolar IC₅₀ values (0.2–2 µM) across eight cell types, whereas parent compounds PTX008 and PTX009 show mid-single-digit micromolar potency with several cell lines exceeding 20 µM [1]. The closely related analog PTX015, while sharing the same hydrophilic face, exhibits a distinct cytotoxicity profile and a more limited therapeutic window in vivo due to greater acute toxicity at efficacious doses [1]. Furthermore, PTX013 operates through a mechanism fundamentally different from PTX008: PTX008 is a galectin-1-targeted cytostatic agent, whereas PTX013 functions as a broad cytotoxic agent that induces sub-G1 DNA fragmentation and G0/G1 cell cycle arrest, and retains full activity against drug-resistant, epithelial-to-mesenchymal transition (EMT) cancer cells that are insensitive to PTX008 [1]. These mechanistic, potency, and resistance-profile differences mean that substituting another calixarene for PTX-013 HCl will yield non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for PTX-013 HCl: Head-to-Head Cytotoxicity, In Vivo Efficacy, Target Binding, and Resistance Profile Data


PTX-013 HCl Achieves Sub-Micromolar IC₅₀ Values Across Multiple Cell Types, Outperforming PTX008 and PTX009 by 10- to 175-Fold in Cytotoxicity Assays

In a panel of eight cell types (HUVEC, 2H11, fibroblasts, FSaII, MA148, A549, SCK, B16F10), PTX013 demonstrated IC₅₀ values ranging from 0.2 µM to 2 µM, representing the highest potency among all six calixarene analogs tested [1]. The most pronounced differential was against fibroblasts, where PTX013 achieved an IC₅₀ of 0.2 µM—a 175-fold improvement over PTX008 (IC₅₀ = 35 µM) and a 25-fold improvement over PTX009 (IC₅₀ = 5 µM) [1]. Against B16F10 melanoma cells, PTX013 exhibited an IC₅₀ of 1 µM versus 80 µM for PTX008 and 10 µM for PTX009 [1]. This potency advantage was consistent across all cell types tested, including both normal primary cells and cancer cell lines [1].

Calixarene cytotoxicity IC50 comparison Anti-tumor small molecules

PTX-013 HCl Inhibits B16F10 Melanoma Tumor Growth In Vivo 50-Fold More Potently Than PTX008 at a 20-Fold Lower Dose

In the syngeneic B16F10 melanoma mouse model, PTX013 administered at 0.5 mg/kg (IP, BID) inhibited tumor growth approximately 50-fold more effectively than the parent compound PTX008 [1]. Critically, the optimal efficacious dose of PTX013 (0.2–0.5 mg/kg/day) is 20- to 50-fold lower than the PTX008 dose of 10 mg/kg/day required to achieve therapeutic effects [1]. In a dose-response study, PTX013 at 0.5 mg/kg achieved approximately 75% tumor growth inhibition by day 6 of treatment, while maintaining stable body weights throughout the study, indicating a manageable toxicity profile at this dose [1]. Even at 0.2 mg/kg, approximately 50% tumor growth inhibition was observed [1]. In a separate dosing schedule experiment, PTX013 administered as two bolus injections of 10 mg/kg (q5dx2) produced approximately 90% tumor growth inhibition on day 10, exceeding the efficacy of the same cumulative dose given as daily or every-3-day fractions [1].

In vivo tumor model B16F10 melanoma Calixarene efficacy comparison

PTX-013 HCl Retains Full Cytotoxic Potency Against Drug-Resistant, EMT-Phenotype Cancer Cells Where PTX008 Fails

PTX013 was tested against four drug-resistant human cancer cell lines exhibiting an epithelial-to-mesenchymal transition (EMT) phenotype: Colo205-R (resistant to PKC modulators), SQ20B-R (inherently radio-resistant and resistant to PTX008), MCF7-R (WISP-2/CCN5 knockdown), and DLD-R (Snail-induced EMT) [1]. PTX013 exhibited IC₅₀ values of approximately 3 µM or less against all four parental cell lines, and critically, maintained the same potency against their drug-resistant counterparts [1]. In SQ20B cells specifically, PTX013 induced sub-G1 DNA fragmentation and G0/G1 cell cycle arrest—a cytotoxic mechanism distinct from the cytostatic activity of PTX008 and various kinase inhibitors [1]. The differential activity profile against SQ20B-R cells, which were selected for PTX008 resistance over approximately six months, confirms that PTX013 operates through a mechanism independent of galectin-1 targeting [1].

Drug resistance EMT cancer Cytotoxicity profiling

PTX-013 HCl Binds Galectin-3 with Approximately 8-Fold Greater Affinity Than PTX008 via Allosteric F-Face Interaction

Structural optimization of PTX008, by removing the N-dimethyl alkyl chain amide groups to reduce alkyl chain length and increase polar character, produced PTX013 with approximately eightfold stronger binding to galectin-3 (Gal-3) [1]. ¹⁵N,¹H HSQC NMR spectroscopy confirmed that PTX008 binds Gal-3 at the F-face of the carbohydrate recognition domain (CRD), and STD NMR identified the hydrophobic phenyl ring crown of the calixarene as the binding epitope [1]. PTX013 also binds galectin-1 more strongly than PTX008, while neither compound interacts strongly with galectin-7, indicating a degree of galectin-subtype selectivity [1]. Both PTX013 and PTX008 function as allosteric inhibitors of galectin binding to the canonical ligand lactose, but PTX013 achieves this inhibition at substantially lower concentrations [1].

Galectin-3 inhibitor Allosteric modulator Calixarene protein binding

PTX-013 HCl Demonstrates Favorable In Vivo Exposure and Extended Half-Life Compared to the Calixarene Class Baseline

A preliminary pharmacodynamics study demonstrated that PTX013 exhibits good in vivo exposure and a relatively long half-life [1]. In a dosing schedule experiment, a regimen of two bolus injections of 10 mg/kg each given 5 days apart (q5dx2) produced the greatest tumor growth inhibition (~90% on day 10) compared to more frequent lower-dose schedules delivering the same cumulative dose, suggesting that sustained target engagement is achievable with infrequent dosing [1]. This contrasts with PTX008, which required daily BID dosing at 10 mg/kg to achieve more modest tumor growth inhibition [1]. The extended pharmacodynamic effect of PTX013 enables less frequent dosing schedules that reduce animal handling burden and compound consumption in long-term efficacy studies [1].

Pharmacodynamics In vivo half-life Preclinical PK/PD

Prioritized Application Scenarios for PTX-013 HCl in Preclinical Oncology and Galectin Research


Drug-Resistant and EMT-Phenotype Cancer Cell Line Screening

PTX-013 HCl is the calixarene of choice for cytotoxicity screening against drug-resistant, EMT-phenotype cancer models. Its equipotent activity (IC₅₀ ≤ ~3 µM) against Colo205-R, SQ20B-R, MCF7-R, and DLD-R cells—all of which are insensitive to PTX008 and other cytostatic agents—makes it uniquely suitable for identifying compounds that circumvent acquired resistance mechanisms [1]. Procurement for resistance-focused oncology programs should prioritize PTX-013 HCl over PTX008 or PTX009 when the experimental objective involves modeling therapeutic failure or metastatic progression.

Low-Dose, Extended-Interval In Vivo Tumor Xenograft Efficacy Studies

For murine tumor models requiring prolonged treatment periods, PTX-013 HCl offers a significant logistical advantage: its 20- to 50-fold lower efficacious dose (0.2–0.5 mg/kg/day) and compatibility with q5dx2 scheduling reduce both the total compound quantity needed and the frequency of animal handling [1]. A 30-day study at 0.5 mg/kg/day requires 60–75% less compound than a comparable PTX008 study at 10 mg/kg/day. Research teams conducting B16F10 melanoma or similar syngeneic models can achieve ~75–90% tumor growth inhibition with substantially lower compound procurement costs.

Galectin-3 Allosteric Modulation and Carbohydrate-Binding Inhibition Assays

PTX-013 HCl serves as a structurally optimized chemical probe for allosteric modulation of galectin-3 at its CRD F-face. With approximately eightfold greater binding affinity than PTX008, it enables target engagement studies—including ¹⁵N,¹H HSQC NMR shift mapping, STD NMR epitope determination, and lactose competition assays—at lower concentrations where PTX008 would produce insufficient signal [2]. Its selectivity profile (Gal-3 and Gal-1 over Gal-7) supports its use in dissecting galectin-subtype-specific contributions to tumor angiogenesis and immune evasion.

Calixarene Structure-Activity Relationship (SAR) Reference Standard

As the most potent compound in the PTX008/PTX009-derived series, PTX-013 HCl provides a benchmark reference standard for medicinal chemistry optimization of calix[4]arene-based anti-tumor agents [1]. Its structural features—shorter 2-dimethylaminoethoxy groups on the hydrophilic face, reduced polarity from amide removal, and preserved hydrophobic phenyl ring crown—define the SAR vector that produced the 175-fold fibroblast cytotoxicity gain over PTX008. New analog synthesis programs can use PTX-013 HCl as the positive control against which to benchmark improvements in potency, resistance profile, or therapeutic index.

Quote Request

Request a Quote for PTX-013 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.